molecular formula C10H12O4 B1314607 6,7-Dimethoxy-1,4-benzodioxan CAS No. 3214-13-9

6,7-Dimethoxy-1,4-benzodioxan

Cat. No. B1314607
CAS RN: 3214-13-9
M. Wt: 196.2 g/mol
InChI Key: SEAJVGAVXIEQBV-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,4-benzodioxan is a chemical compound . It is a member of the class of quinazolines . It has gained popularity as a versatile scaffold for the achievement of biologically active compounds .


Synthesis Analysis

The synthesis of 6,7-Dimethoxy-1,4-benzodioxan has been accomplished and improved over the years . A series of 4-amino-2- [4- (1,4-benzodioxan-2-ylcarbonyl)piperazin-1 -yl]-6, 7-dimethoxyquinazoline derivatives was synthesized for evaluation as alpha-antagonists and antihypertensive agents .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-1,4-benzodioxan has been studied using various methods . It is a quinazoline substituted by an amino group at position 4, methoxy groups at positions 6 and 7 .


Chemical Reactions Analysis

6,7-Dimethoxy-1,4-benzodioxan has been involved in various chemical reactions. For instance, 6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one reacts with dimethylformamide dimethylacetal (DMF-DMA) to give the novel enaminone 2-(dimethylaminomethylene)-6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dimethoxy-1,4-benzodioxan include its molecular formula C10H12O4 . More detailed properties like melting point, boiling point, density, etc., can be found in specific databases .

Scientific Research Applications

Insecticidal Applications

6,7-Dimethoxy-1,4-benzodioxan derivatives have demonstrated significant insecticidal activities. A study by Sawada et al. (2003) synthesized analogues with benzodioxole and benzodioxane replacing the phenyl group, showing high insecticidal activities against the common cutworm, superior to some commercial insecticides (Sawada et al., 2003).

Electrochemical Applications

The electrochemical stability and potential use of 1,3-benzodioxan and 1,4-benzodioxan derivatives as redox shuttle additives for overcharge protection of lithium-ion batteries were explored by Weng et al. (2011). These compounds exhibited reversible redox waves and improved solubility in commercial electrolytes, highlighting their utility in enhancing battery safety and efficiency (Weng et al., 2011).

Antitumor Properties

Research on the antitumor effects of apiole, a derivative of 1,3-benzodioxole, on human COLO 205 cancer cells demonstrated promising results. The compound significantly decreased the growth of colon cancer cell tumor xenografts in mice, suggesting its potential as a novel antitumor agent (Wei et al., 2012).

Anti-adipogenic Effects

The anti-adipogenic effects of 2,6-dimethoxy-1,4-benzoquinone, a compound related to 6,7-Dimethoxy-1,4-benzodioxan, were investigated by Son et al. (2018). This compound significantly reduced the expression of various adipogenic transcription factors in adipocyte differentiation, indicating potential applications in obesity treatment (Son et al., 2018).

Synthesis and Characterization of Radicals

Alberola et al. (2010) described the synthesis of dialkoxy-benzo-1,3,2-dithiazolyl radicals derived from benzodioxole and veratrol. These compounds exhibit distinct solid-state structures and antiferromagnetic interactions, offering insights into radical chemistry and material science applications (Alberola et al., 2010).

Pesticidal Activity

6,7-Dimethoxy coumarin, synthesized through a series of reactions starting from p-benzoquinone, displayed herbicidal activity against Amaranthus retroflexus and antifungal activity against various plant pathogens. This suggests its potential as a bio-pesticide (Zhao-li, 2007).

Safety And Hazards

The safety and hazards of 6,7-Dimethoxy-1,4-benzodioxan can be found in its Safety Data Sheets . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

6,7-dimethoxy-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-11-7-5-9-10(6-8(7)12-2)14-4-3-13-9/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAJVGAVXIEQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)OCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550031
Record name 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1,4-benzodioxan

CAS RN

3214-13-9
Record name 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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